Home > Products > Screening Compounds P26584 > Cabergoline diphosphate
Cabergoline diphosphate - 85329-89-1

Cabergoline diphosphate

Catalog Number: EVT-1575962
CAS Number: 85329-89-1
Molecular Formula: C26H43N5O10P2
Molecular Weight: 647.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An ergoline derivative and dopamine D2-agonist that inhibits PROLACTIN secretion. It is used in the management of HYPERPROLACTINEMIA, and to suppress lactation following childbirth for medical reasons. Cabergoline is also used in the management of PARKINSON DISEASE.
Overview

Cabergoline diphosphate is a derivative of cabergoline, a potent dopamine receptor agonist primarily acting on the D2 dopamine receptors. It is utilized in the treatment of various hyperprolactinemic disorders, such as prolactinomas and Parkinson's disease. Cabergoline functions by inhibiting prolactin secretion, thus normalizing elevated prolactin levels in patients. The compound is recognized for its long half-life and effectiveness in reducing symptoms associated with high prolactin levels.

Source

Cabergoline was first synthesized as an ergot derivative, and it has been extensively studied for its pharmacological properties. The compound is derived from the natural product ergotamine, which is obtained from the fungus Claviceps purpurea. The synthesis and structural modifications of cabergoline have led to its current formulation used in clinical settings.

Classification

Cabergoline diphosphate falls under the classification of small molecules and is categorized as a dopamine receptor agonist. It is specifically noted for its high affinity for D2 receptors, which are G-protein coupled receptors involved in various neurological processes.

Synthesis Analysis

Methods

The synthesis of cabergoline diphosphate involves several chemical reactions that convert precursor compounds into the final product. A notable method includes the crystallization process from a toluene/diethyl ether mixture, which allows for the isolation of crystalline forms of cabergoline. This method has been optimized to achieve high purity and yield.

Technical Details

  1. Crystallization: The crude cabergoline product is dissolved in a 1:1 toluene/ether mixture and cooled to approximately -12 °C. The solution is stirred for about 17 hours, leading to the precipitation of cabergoline.
  2. Purification: The resulting solid is collected through vacuum filtration and dried under controlled conditions. Characterization techniques such as X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy are employed to confirm the identity and purity of the crystalline form obtained .
Molecular Structure Analysis

Structure

The molecular formula of cabergoline diphosphate is C26H37N5O2C_{26}H_{37}N_{5}O_{2}. The compound features a complex structure with multiple rings and functional groups that contribute to its pharmacological activity.

Data

  • Molecular Weight: Average molecular weight is approximately 451.6043 g/mol.
  • Functional Groups: Contains urea moieties and various nitrogenous bases that enhance its receptor binding capabilities .
Chemical Reactions Analysis

Reactions

Cabergoline undergoes several metabolic reactions within the body, primarily involving hydrolysis of its acylurea bond. This metabolic pathway leads to the formation of various metabolites, with 6-allyl-8b-carboxy-ergoline being one of the primary metabolites excreted in urine.

Technical Details

  1. Metabolism: The metabolism occurs predominantly in the liver, with minimal involvement from cytochrome P-450 enzymes.
  2. Elimination: Approximately 22% of cabergoline is excreted in urine, while around 60% is eliminated through feces within 20 days post-administration .
Mechanism of Action

Process

Cabergoline exerts its effects primarily through agonistic action on D2 dopamine receptors located in the pituitary gland. This action leads to:

  • Inhibition of prolactin secretion.
  • Reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.
  • Decreased calcium influx through voltage-gated calcium channels, thereby inhibiting neurotransmitter release.

Data

Research indicates that cabergoline's receptor-binding affinity allows for prolonged effects on prolactin secretion compared to other dopamine agonists .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

Relevant analyses include differential scanning calorimetry which indicates thermal stability characteristics essential for formulation development .

Applications

Cabergoline diphosphate has significant applications in both clinical and research settings:

  1. Clinical Uses:
    • Treatment of hyperprolactinemia due to prolactinomas.
    • Management of Parkinson's disease symptoms by enhancing dopaminergic activity.
  2. Research Applications:
    • Investigated for neuroprotective effects against oxidative stress in neuronal cell cultures.
    • Used in studies exploring its influence on lactation processes in dairy cows, demonstrating its role in accelerating mammary gland involution during dry-off periods .
Chemical Characterization of Cabergoline Diphosphate

Structural Elucidation and Isomeric Properties

Cabergoline diphosphate (C₂₆H₃₇N₅O₂·2H₃PO₄; MW 647.59 g/mol) is the diphosphate salt of the ergoline derivative cabergoline. Its free base has a molecular formula of C₂₆H₃₇N₅O₂ (MW 451.60 g/mol) and features three defined stereocenters, resulting in the (6aR,9R,10aR) configuration critical for dopamine D₂ receptor binding [5] [9]. X-ray crystallography confirms that protonation occurs at the dimethylaminopropyl tertiary nitrogen, with phosphate anions forming a stable hydrogen-bonded network. The crystal lattice belongs to the monoclinic system (space group P2₁), with unit cell parameters a = 14.21 Å, b = 7.88 Å, c = 17.43 Å, and β = 98.6° [4]. Key structural elements include:

  • Stereospecific Core: The ergoline scaffold adopts a rigid conformation with the allyl substituent at C6 and the urea moiety at C8β.
  • Salt Bridge: Ionic interactions between the protonated dimethylaminopropyl group and phosphate anions enhance crystalline stability.
  • Hydrogen Bonding: Extensive intermolecular H-bonding (N–H···O–P and O–H···O) contributes to lattice energy [4].

Table 1: Key Structural Parameters of Cabergoline Diphosphate

ParameterValue/DescriptionMethod
Molecular FormulaC₂₆H₃₇N₅O₂·2H₃PO₄Elemental Analysis
Molecular Weight647.59 g/molMass Spectrometry
Configuration(6aR,9R,10aR)X-ray Crystallography
Space GroupP2₁XRD
Hydrogen Bond NetworkN⁺–H···OPO₃, O–H···O (phosphate-water)FTIR/NMR

Synthesis Pathways and Key Intermediate Derivatives

Synthetic routes to cabergoline emphasize regioselective urea formation at the C8β position. The original method (U.S. Patent 4,526,892) coupled 6-allylergoline-8β-carboxylic acid with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC), but yielded only 21% cabergoline due to regioisomer contamination [3] [10]. Improved approaches include:

  • Carbodiimide-Mediated Coupling:
  • Activation of 6-allylergoline-8β-carboxylic acid with EDC in dichloromethane.
  • Reaction with N-(3-aminopropyl)-N,N-dimethylamine yields an amide intermediate.
  • Ureation with ethyl isocyanate affords cabergoline (55% overall yield after purification) [3].
  • Silyl Protection Strategy:
  • Protection of the ergoline indole nitrogen with tert-butyldimethylsilyl (TBS) groups prevents side reactions.
  • Anhydride formation at C8β, followed by aminolysis with 3-(dimethylamino)propylamine.
  • Deprotection and ureation with ethyl isocyanate gives high-purity (>99%) cabergoline [10].

Table 2: Synthesis Methods for Cabergoline

MethodKey StepsYieldLimitations
Carbodiimide CouplingEDC activation → Amide formation → Ureation21%Regioisomer contamination
Direct Ethyl Isocyanate RouteExcess EtNCO (40 eq.) in toluene at 100°C68%Hazardous reagents
Silyl-Protected IntermediateTBS protection → Anhydride → Aminolysis94%Multi-step purification needed

Physicochemical Properties: Solubility, Stability, and Crystallography

Cabergoline diphosphate forms white crystalline solids (mp 153–155°C) with distinct polymorphic behavior. Solubility varies significantly with solvent polarity:

  • Aqueous Solubility: Slight solubility in 0.1 N HCl (0.2 mg/mL); insoluble in water [5] [7].
  • Organic Solvents: Freely soluble in DMF, ethanol, and chloroform; very slightly soluble in n-hexane [5] [9].

Crystalline forms include:

  • Form I: Needle-like crystals from ethanol/water mixtures. Exhibits a melting endotherm at 154°C (DSC) and characteristic PXRD peaks at 2θ = 8.7°, 12.3°, 17.8°.
  • Hydrated Form: Stabilized by water molecules in the lattice (5–7% w/w by TGA), enhancing stability under humid conditions [4].

Stability assessments reveal:

  • Photodegradation: Rapid decomposition under UV light (λ > 300 nm) via radical cleavage.
  • Thermal Stability: Degrades above 160°C via urea bond hydrolysis.
  • pH Sensitivity: Unstable in alkaline conditions (pH > 8) due to ester hydrolysis and urea dissociation [1] [4].

Degradation Pathways and Oxidation Product Identification

Cabergoline undergoes oxidation during stability studies, forming a primary degradant identified as cabergoline N-oxide. Key findings include:

  • Mechanism: Radical-mediated oxidation at the N-allyl tertiary nitrogen, facilitated by atmospheric oxygen or peroxides [1] [8].
  • Synthesis: Treatment of cabergoline with m-chloroperoxybenzoic acid (m-CPBA) yields the N-oxide, isolated via silica gel chromatography [1].
  • Characterization:
  • LC-MS: m/z 467.5 [M+H]⁺ (Δ +16 Da vs. cabergoline).
  • MS/MS Fragmentation: Losses of H₂O (18 Da) and C₂H₅NCO (71 Da) confirm urea retention.
  • NMR: Downfield shift of N-allyl methylene protons (δ 3.85 ppm → 4.20 ppm) and new N⁺–O⁻ signal (δ 7.2 ppm) [1] [8].

Table 3: Key Degradation Products of Cabergoline

DegradantFormation PathwayDetection MethodKey Markers
Cabergoline N-oxideN-Allyl oxidationHPLC-UV (tʀ = 12.3 min)m/z 467.5 [M+H]⁺, δ 4.20 ppm (¹H NMR)
8β-Carboxylic acidEster hydrolysisLC-MSm/z 310.2 [M+H]⁺ (ergoline core)
Desallyl derivativeRadical cleavageGC-MSAllyl radical adducts

In drug products like Laktostop® (50 µg/mL miglyol solution), oxidation accelerates under heat (40°C) due to radical initiation by medium-chain triglycerides [8]. Forced degradation studies recommend antioxidant additives and inert packaging to suppress N-oxide formation.

Properties

CAS Number

85329-89-1

Product Name

Cabergoline diphosphate

IUPAC Name

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid

Molecular Formula

C26H43N5O10P2

Molecular Weight

647.6 g/mol

InChI

InChI=1S/C26H37N5O2.2H3O4P/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;2*1-5(2,3)4/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);2*(H3,1,2,3,4)/t19-,21-,23-;;/m1../s1

InChI Key

QCSYJICXNUHBML-CGCNXJRXSA-N

SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O

Synonyms

1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea
1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate
Cabaser
Cabaseril
cabergoline
cabergoline diphosphate
Dostinex
FCE 21336
FCE-21336
Galastop

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O

Isomeric SMILES

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.